molecular formula C13H13N B1266149 2-Benzylaniline CAS No. 28059-64-5

2-Benzylaniline

Cat. No. B1266149
CAS RN: 28059-64-5
M. Wt: 183.25 g/mol
InChI Key: DWOBGCPUQNFAFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Benzylaniline and its derivatives involves catalytic and innovative methods that enhance efficiency and selectivity. One notable method is the oxidative Povarov reaction of N-benzylanilines under catalytic radical cation salt induced conditions, revealing a mechanism involving a radical intermediate, paving the way for synthesizing 2,4-diarylquinoline derivatives (Liu et al., 2015). Additionally, the on-water synthesis using benzylamine as a nucleophilic catalyst demonstrates a broad substrate scope and significant yield improvements for 2-substituted quinolines (Lee & Cheon, 2018).

Molecular Structure Analysis

The molecular structure of 2-Benzylaniline derivatives is key to their reactivity and application. Structural elucidations, often through X-ray crystallography, shed light on the molecular conformations and interactions critical for their chemical behavior. For instance, the synthesis of benzimidazo[1,2-a]quinolines substituted with various nuclei and their characterization reveals planar molecules with potential as DNA-specific fluorescent probes, highlighting the importance of structural analysis in developing functional materials (Perin et al., 2011).

Chemical Reactions and Properties

2-Benzylaniline undergoes a variety of chemical reactions, contributing to its versatility as a chemical intermediate. The formation of benzoxazoles and benzothiazoles through sulfur-mediated decarboxylative coupling underlines the compound's reactivity towards heterocyclic synthesis (Guntreddi et al., 2016). Another example is the iron-catalyzed cascade reaction that synthesizes quinazolines, showcasing the ability of 2-Benzylaniline to partake in complex transformations (Gopalaiah et al., 2017).

Physical Properties Analysis

The physical properties of 2-Benzylaniline derivatives, such as melting points, solubility, and crystal structures, are crucial for their practical applications. The study of molecular salts derived from benzylamine and organic acids reveals the impact of hydrogen bonding and molecular interactions on the physical properties, which can influence the compound's applicability in various domains (Wen et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electrochemical behavior, define the potential uses of 2-Benzylaniline and its derivatives. The synthesis and analysis of benzoquinone derivatives provide insights into the redox behavior and electronic properties, essential for designing electronic and photonic materials (Bayen et al., 2007).

Scientific Research Applications

Synthesis of Schiff Bases

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 2-Benzylaniline is used in the synthesis of Schiff bases. Schiff bases are intermediates for the synthesis of many pharmaceutically important molecules .
  • Methods of Application : Natural berry fruit juice freeze-dried extract was employed as a natural acid catalyst for the synthesis of N-benzylaniline from benzaldehyde and aniline . The Schiff base thus synthesized was characterized by FT-IR and NMR spectral techniques .
  • Results or Outcomes : The proposed green chemistry methods are convenient, affordable, simple, provide more efficient extraction, and show maximum efficiency . Schiff bases exhibit moderate antibacterial, antifungal, herbicidal and clinical properties largely attributed to their azomethine linkage .

Molecular Spectroscopic Characterization

  • Scientific Field : Molecular Spectroscopy
  • Summary of Application : 2-Benzylaniline (N-benzylaniline) is used in molecular spectroscopic characterization studies .
  • Methods of Application : The FT-IR and FT-Raman spectra of N-benzylaniline have been analyzed .
  • Results or Outcomes : The geometrical structure, harmonic vibrational frequency, and electronic structure of N-benzylaniline were determined .

Safety And Hazards

2-Benzylaniline can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

2-benzylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOBGCPUQNFAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182339
Record name 2-Benzylaniline
Source EPA DSSTox
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylaniline

CAS RN

28059-64-5
Record name 2-Benzylaniline
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylaniline
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Record name 2-Benzylaniline
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Record name 2-benzylaniline
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Synthesis routes and methods

Procedure details

In the manner given in Preparation 11, 2-aminobenzophenone hydrazone is refluxed with potassium hydroxide in diethylene glycol to give 2-benzylaniline.
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2-aminobenzophenone hydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
EC Creencia, K Taguchi… - Journal of Heterocyclic …, 2008 - Wiley Online Library
… -alkyl-2-benzylaniline and Nalkyl-N'-phenyl-o-phenylenediamine in the presence of calcium oxide catalyst. Thus, this paper reports the unusual behavior of Nalkyl-2-benzylaniline 1a-d …
Number of citations: 12 onlinelibrary.wiley.com
P van Den Berg - Recueil des Travaux Chimiques des Pays …, 1936 - Wiley Online Library
… In a similar way, using nitric acid, d 1.46, derivatives of 2'-benzylaniline were converted into 2'-nitrobenzyl-Z: 4: 6-trinitrophenylnitramine, which gave 2': 4'-dinitrobenzyl-2: 4: 6-…
Number of citations: 2 onlinelibrary.wiley.com
H Sun, Y Chai, Y Pan - The Journal of Organic Chemistry, 2012 - ACS Publications
… The protonated N-benzylaniline first rearranges to the protonated 4-benzylaniline or 2-benzylaniline via BCT, and then loss of benzene can take place. Although the phenomenon of …
Number of citations: 26 pubs.acs.org
Y Takekuma, H Ishizaka, M Sumi… - … of Pharmacy & …, 2016 - journals.library.ualberta.ca
… 2-Benzylaniline tablets showed a remarkably decreased dissolution rate and 2-aminobiphenyl and 2-(p-tolyl)benzoic acid tablets showed slightly decreased dissolution rates, though 4,…
Number of citations: 3 journals.library.ualberta.ca
Q Ke, M Wu, H Yu, G Lu - ChemCatChem, 2017 - Wiley Online Library
… of 2-benzylaniline was obtained over the hierarchical CuAlPO-5 and homogeneous Cu catalysts (Table 4, entries 1–3) and only 39.5 % conversion of 2-benzylaniline … 2-benzylaniline (…
EC Carson, SJ Lippard - Inorganic chemistry, 2006 - ACS Publications
… A pale yellow solution of [Fe 2 (μ-O 2 CAr Tol ) 2 (O 2 CAr Tol ) 2 (THF) 2 ] (87.0 mg, 0.0595 mmol) in 4 mL of CH 2 Cl 2 was allowed to react with 2-benzylaniline (2-Bnan) (24.7 mg, …
Number of citations: 23 pubs.acs.org
CH Jun, SB Kang - Bulletin of the Korean Chemical Society, 1993 - koreascience.kr
Scheme 3. a brown solution was obtained. After stripping off the solvent, 100 mL of ethylether was added to dissolve the reaction residue. After being washed with water, the etheral …
Number of citations: 8 koreascience.kr
AS Abu-Surrah, K Lappalainen, U Piironen… - Journal of …, 2002 - Elsevier
… A solution of (1) (1.0 g, 6.13 mmol) in MeOH (25 ml) was added to a solution of 2-benzylaniline (2c) (2.36 g, 12.87 mmol) in the same solvent (25 ml) and three drops of 97% formic acid. …
Number of citations: 133 www.sciencedirect.com
WE Truce, WJ Ray Jr - Journal of the American Chemical Society, 1959 - ACS Publications
… and 2-benzylaniline,10 … 2-benzylaniline with sodium in alcohol. A small portion of the almost colorless ether solution of this product was evaporated to dryness and the 2-benzylaniline …
Number of citations: 42 pubs.acs.org
SA Hamlin - 1978 - search.proquest.com
… This was complicated by the production of impure samples of 2-benzylaniline and 2-benayl-4-chloroaniline. The synthesis of 2-benzyl-4-nitroaniline was not reproducible. The …
Number of citations: 4 search.proquest.com

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